molecular formula C26H25N3O5 B10867783 2-[(2-methylphenoxy)methyl]-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}quinazolin-4(3H)-one

2-[(2-methylphenoxy)methyl]-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}quinazolin-4(3H)-one

Cat. No.: B10867783
M. Wt: 459.5 g/mol
InChI Key: RBPOKTMUIKFVED-JFLMPSFJSA-N
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Description

2-[(2-METHYLPHENOXY)METHYL]-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of both methoxy and phenoxy groups in its structure suggests it may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHYLPHENOXY)METHYL]-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated quinazolinone intermediate.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is typically introduced through a condensation reaction with an appropriate aldehyde or ketone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHYLPHENOXY)METHYL]-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-[(2-METHYLPHENOXY)METHYL]-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-METHYLPHENOXY)METHYL]-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 4’-[2-Methyl-3,4,5-trifluorophenoxy-difluoromethyl]-4-(4-propylphenyl)-3’,5’-difluorobenzene
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 2-[(2-METHYLPHENOXY)METHYL]-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both methoxy and phenoxy groups, along with the quinazolinone core, makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

2-[(2-methylphenoxy)methyl]-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C26H25N3O5/c1-17-9-5-8-12-21(17)34-16-24-28-20-11-7-6-10-19(20)26(30)29(24)27-15-18-13-22(31-2)25(33-4)23(14-18)32-3/h5-15H,16H2,1-4H3/b27-15+

InChI Key

RBPOKTMUIKFVED-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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